4-Chloro-5-fluoroquinoline

説明

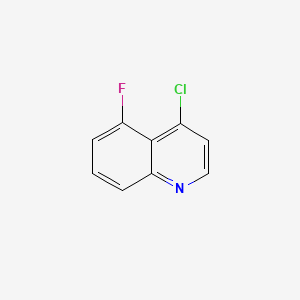

Structure

3D Structure

特性

IUPAC Name |

4-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIKKKLIBMNUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677799 | |

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229037-03-9 | |

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-fluoroquinoline

CAS Number: 1229037-03-9

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-5-fluoroquinoline is a halogenated quinoline derivative that holds significant potential as a building block in medicinal chemistry and materials science.[1][2][3] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The strategic placement of chloro and fluoro substituents on the quinoline ring system imparts unique electronic properties and provides reactive handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of novel functionalized molecules.[4][5] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, along with detailed experimental protocols and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1229037-03-9 |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.59 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the Gould-Jacobs reaction being a cornerstone of the synthetic strategy for forming the quinoline core.[6][7][8] This reaction involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. The pathway commences with the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This is followed by a thermally induced cyclization to yield a 4-hydroxyquinoline derivative. Subsequent chlorination provides the target molecule.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Gould-Jacobs reaction and subsequent functional group manipulations.[9][10]

Step 1: Synthesis of Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring to approximately 140-150 °C for 2 hours. The reaction is typically performed neat (without a solvent).

-

Cool the reaction mixture slightly and add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to reflux (approximately 250 °C) for 30 minutes to induce cyclization.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration and wash with a suitable solvent like acetone or hexane to remove the high-boiling point solvent.

-

The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Step 2: Synthesis of 5-Fluoro-4-hydroxyquinoline

-

Suspend the ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

Place the dried 5-fluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask and heat it above its melting point until gas evolution (CO₂) ceases, indicating the completion of decarboxylation.

-

The resulting solid is 5-fluoro-4-hydroxyquinoline.

Step 3: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and reactive reagents.

-

To a flask containing 5-fluoro-4-hydroxyquinoline, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture to reflux for 2-4 hours.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

-

Extract the product with a suitable organic solvent such as dichloromethane or chloroform.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the electrophilic nature of the quinoline ring and the presence of the two halogen substituents.

-

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the C4 position is susceptible to nucleophilic attack.[11][12] The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom enhances the electrophilicity of the C4 carbon, facilitating substitution reactions with various nucleophiles such as amines, alkoxides, and thiols.[13][14] The fluorine atom at the C5 position is generally less reactive towards nucleophilic substitution compared to the chlorine at C4.

Caption: Nucleophilic substitution reactions of this compound.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the C4 position.[15]

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. |

| ¹³C NMR | The spectrum will show nine distinct signals for the carbon atoms. The carbons attached to chlorine and fluorine will exhibit characteristic chemical shifts and C-F coupling. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.[16][17][18] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region. C-Cl and C-F stretching vibrations will also be present.[19][20][21][22][23] |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of novel bioactive molecules. The quinoline core is a well-established pharmacophore in a variety of therapeutic areas.[1][2][3]

-

Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs.[24] The introduction of various substituents at the C4 position of the quinoline ring can lead to the development of new antibacterial agents with improved efficacy and a broader spectrum of activity.[25][26]

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[1][4] this compound can serve as a precursor for the synthesis of novel kinase inhibitors and other anticancer compounds.

-

Antimalarial Drugs: The quinoline ring is the core structure of several important antimalarial drugs like chloroquine.[1] Functionalization of the this compound core could lead to new antimalarial candidates.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.[27][28][29][30]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized quinoline derivatives. Its unique substitution pattern provides opportunities for diverse chemical transformations, making it an attractive starting material for researchers in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for scientists working with this compound.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 11. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pentachemicals.eu [pentachemicals.eu]

- 28. chemos.de [chemos.de]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. orgsyn.org [orgsyn.org]

A Technical Guide to 4-Chloro-5-fluoroquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for interacting with biological targets. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold profoundly modulates the molecule's physicochemical and pharmacological properties.[3][4] Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine often serves as a versatile synthetic handle for further molecular elaboration.[3][4]

4-Chloro-5-fluoroquinoline, the subject of this guide, is a key heterocyclic building block that leverages these attributes. Its specific substitution pattern makes it a valuable intermediate in the synthesis of a new generation of biologically active compounds, particularly in the realm of fluoroquinolone antibiotics and kinase inhibitors.[5][6][7] This guide provides an in-depth examination of its synthesis, characterization, and safe handling, offering a technical resource for professionals in drug discovery and chemical development.

Physicochemical and Spectroscopic Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[8] Understanding its fundamental properties is critical for its effective use in synthesis and for predicting its behavior in various chemical and biological environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 1229037-03-9 | [8][9] |

| Molecular Formula | C₉H₅ClFN | [8][9] |

| Molecular Weight | 181.59 g/mol | [9][10] |

| Appearance | Solid (Typical) | [10] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis. While a complete, published, and consolidated dataset is not available in a single source, the expected spectral characteristics can be inferred from foundational principles of NMR and mass spectrometry and data on closely related analogues.[11][12]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Multiple signals in the aromatic region (approx. 7.0-9.0 ppm). The precise chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrogen atoms. |

| ¹³C NMR | Nine distinct signals are expected for the nine carbon atoms. Carbons directly attached to the electronegative Cl, F, and N atoms will show characteristic downfield shifts.[12][13] |

| ¹⁹F NMR | A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z ≈ 181.6, with a characteristic isotopic pattern (M+2) at ≈183.6 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. |

Synthesis of this compound: A Mechanistic Approach

The synthesis of substituted quinolines often involves multi-step sequences. A common and logical approach for preparing 4-chloro-substituted quinolines is through the chlorination of a 4-hydroxyquinoline (or its tautomer, 4-quinolone) intermediate. This precursor is typically built using classic cyclization strategies.

Conceptual Synthesis Workflow

The overall process can be visualized as a three-stage workflow: construction of the core quinolone ring, activation of the 4-position via chlorination, and subsequent purification and characterization.

Caption: A conceptual workflow for the synthesis and validation of this compound.

Representative Experimental Protocol

While specific, detailed protocols for this compound are proprietary or embedded within broader synthetic schemes, a general, field-proven procedure can be constructed based on established methods for analogous compounds.[14][15]

Step 1: Synthesis of 5-Fluoro-4-hydroxyquinoline (Intermediate)

This step typically follows a Gould-Jacobs or similar reaction pathway, involving the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization.

-

Reaction Setup : In a multi-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the appropriate 2-fluoroaniline precursor with diethyl ethoxymethylenemalonate (or a similar C3 synthon).

-

Condensation : Heat the mixture, often in a high-boiling point solvent like diphenyl ether, to facilitate the initial condensation and elimination of ethanol.

-

Cyclization : Increase the temperature (typically >200°C) to induce thermal cyclization. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling, the reaction mixture is often diluted with a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline product. The solid is collected by filtration, washed, and dried.

Causality Note: The high temperature required for cyclization is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that forms the quinolone ring. Diphenyl ether is a common solvent choice due to its high boiling point and inertness under these conditions.

Step 2: Chlorination to this compound

-

Reaction Setup : Charge a flask with the 5-fluoro-4-hydroxyquinoline intermediate from the previous step.

-

Reagent Addition : Carefully add a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in excess to act as both reagent and solvent. A catalytic amount of a tertiary amine (e.g., triethylamine) or dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating : Heat the mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Quenching & Isolation : Cool the reaction mixture to room temperature. With extreme caution, slowly pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done in a well-ventilated fume hood.

-

Neutralization & Extraction : Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until alkaline.[16] The product will often precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification : The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality Note: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the 4-hydroxy group (predominantly in its 4-quinolone tautomeric form) into a chlorophosphate ester intermediate, which is then readily displaced by a chloride ion to yield the final 4-chloroquinoline product.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a reactive intermediate. The chlorine atom at the C4 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of various nucleophiles (amines, alcohols, thiols), which is a cornerstone of modern medicinal chemistry.

Caption: Role of this compound as a key intermediate in SₙAr reactions.

-

Fluoroquinolone Antibiotics : This scaffold is integral to the synthesis of advanced fluoroquinolone antibiotics.[5][6] The SₙAr reaction at C4 is often a key step in building the complex structures required for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7]

-

Kinase Inhibitors : The quinoline core is a common feature in many small-molecule kinase inhibitors used in oncology. The C4 position provides a convenient attachment point for side chains that can target the ATP-binding pocket of various kinases.

-

Antimalarial Agents : Chloroquine and its analogues are famous antimalarial drugs.[2] Novel derivatives based on the 4-chloroquinoline core continue to be an area of active research to combat drug-resistant malaria strains.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount.

-

Hazard Identification : This compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[10][17]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[17][18]

-

Handling : Avoid creating dust.[17][18] Keep away from strong oxidizing agents, strong acids, and strong bases.[17]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17][19] It may be sensitive to moisture and light.[18]

References

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chim.it [chim.it]

- 3. benchchem.com [benchchem.com]

- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. pschemicals.com [pschemicals.com]

- 9. bio-fount.com [bio-fount.com]

- 10. 4-Chloro-8-fluoroquinoline, 5G | Labscoop [labscoop.com]

- 11. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 4-Chloro-5-fluoroquinoline: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The strategic introduction of halogen substituents, such as chlorine and fluorine, onto this privileged heterocyclic system has proven to be a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties, leading to the development of potent drugs. This guide provides a comprehensive technical overview of 4-Chloro-5-fluoroquinoline, a key building block in the synthesis of advanced pharmaceutical compounds. We will delve into its chemical structure, spectroscopic signature, synthesis, reactivity, and its burgeoning role in the landscape of modern drug discovery.

The Quinoline Moiety: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous feature in a vast array of natural products and synthetic bioactive molecules. Its planarity and aromaticity provide a rigid framework for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and influences the overall electronic properties of the molecule.

The functionalization of the quinoline core has given rise to drugs with diverse therapeutic applications, including antimalarials (e.g., chloroquine), anticancer agents, and a significant class of broad-spectrum antibiotics known as fluoroquinolones.[1][2] The introduction of a fluorine atom, in particular, can enhance metabolic stability, binding affinity, and cell permeability.[3]

Physicochemical and Structural Properties of this compound

This compound is a substituted quinoline with the molecular formula C₉H₅ClFN. Its structure is characterized by a chloro group at the 4-position and a fluoro group at the 5-position of the quinoline ring.

| Property | Value | Source |

| CAS Number | 1229037-03-9 | [Generic Supplier Data] |

| Molecular Formula | C₉H₅ClFN | [Generic Supplier Data] |

| Molecular Weight | 181.59 g/mol | [Generic Supplier Data] |

| Appearance | White powder | [Generic Supplier Data] |

| Storage | 2-8°C | [Generic Supplier Data] |

Chemical Structure

Figure 1: Chemical structure of this compound.

Spectroscopic Analysis (Predicted)

Due to the limited availability of experimental data, the following spectroscopic information has been generated using validated prediction software. This data provides a valuable reference for the characterization of this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen in the quinoline ring.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| H-2 | 8.75 | d | 4.8 |

| H-3 | 7.55 | d | 4.8 |

| H-6 | 7.40 | m | - |

| H-7 | 7.70 | m | - |

| H-8 | 8.10 | d | 8.5 |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ will display nine signals corresponding to the carbon atoms of the quinoline ring. The positions of these signals are significantly affected by the electronegative substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 151.5 |

| C-3 | 122.0 |

| C-4 | 148.0 (d, J=~250 Hz) |

| C-4a | 128.5 |

| C-5 | 158.0 (d, J=~260 Hz) |

| C-6 | 118.0 (d, J=~20 Hz) |

| C-7 | 130.0 |

| C-8 | 125.0 |

| C-8a | 149.0 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3050-3100 | C-H stretch (aromatic) |

| 1600, 1580, 1500 | C=C and C=N stretching (aromatic rings) |

| 1100-1200 | C-F stretch |

| 750-850 | C-Cl stretch |

Mass Spectrometry

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 181, with an isotopic peak [M+2]⁺ at m/z 183, characteristic of the presence of a chlorine atom. Key fragmentation pathways would likely involve the loss of chlorine and subsequent rearrangements of the quinoline ring.

Synthesis of this compound

A robust and widely applicable method for the synthesis of the quinoline core is the Gould-Jacobs reaction.[4][5] This methodology can be adapted for the synthesis of this compound, starting from the readily available 3-chloro-4-fluoroaniline.[6] The overall synthetic strategy involves three key steps: condensation, thermal cyclization, and chlorination.

Figure 2: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation of 3-Chloro-4-fluoroaniline with Diethyl ethoxymethylenemalonate (EMME)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the reaction mixture to 110-120 °C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The resulting intermediate, diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate, can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250-260 °C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent.

-

Maintain the reaction at this temperature for 30-60 minutes.

-

Cool the reaction mixture and add hexane to precipitate the cyclized product, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Filter the precipitate, wash with hexane, and dry under vacuum.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the product from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester and decarboxylation.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate, 7-chloro-6-fluoro-4-hydroxyquinoline, is collected by filtration, washed with water, and dried.

Step 4: Chlorination

-

To a flask containing the dried 7-chloro-6-fluoro-4-hydroxyquinoline from Step 3, add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Carefully quench the reaction by slowly pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the electronic properties of the quinoline ring and the nature of the halogen substituents.

-

Nucleophilic Aromatic Substitution: The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which activates this position towards nucleophilic attack. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of various side chains, such as piperazine moieties, which are common in fluoroquinolone antibiotics.[7]

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur preferentially at the 6 and 8-positions.

Figure 3: Key reactivity pathways of this compound.

Applications in Drug Discovery

This compound serves as a valuable scaffold for the synthesis of novel bioactive molecules, particularly in the realm of antibacterial and anticancer drug discovery. The strategic placement of the chloro and fluoro groups provides a handle for further chemical modification and can significantly influence the biological activity of the resulting compounds.

While specific drugs derived directly from this compound are not yet prevalent in the market, its structural motifs are found in several classes of therapeutic agents. The core structure is closely related to that of many fluoroquinolone antibiotics. The synthesis of these antibiotics often involves the nucleophilic substitution of a halogen at the 7-position of the quinoline ring with a piperazine derivative.[6] By analogy, this compound can be envisioned as a precursor to novel fluoroquinolone analogues with potentially unique antibacterial profiles.

Furthermore, the quinoline scaffold is a key component of numerous tyrosine kinase inhibitors used in cancer therapy. The ability to functionalize the 4-position of the quinoline ring allows for the introduction of various pharmacophores that can modulate the binding affinity and selectivity of these inhibitors.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro group to nucleophilic substitution, makes it an attractive starting material for the construction of diverse molecular libraries. As the quest for novel therapeutic agents continues, the strategic utilization of such halogenated quinoline scaffolds will undoubtedly play a crucial role in the discovery and development of the next generation of drugs.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

4-Chloro-5-fluoroquinoline molecular weight

An In-Depth Technical Guide to 4-Chloro-5-fluoroquinoline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: this compound is a halogenated heterocyclic compound with the molecular formula C₉H₅ClFN and a molecular weight of approximately 181.59 g/mol .[1] As a substituted quinoline, it serves as a critical structural motif and a versatile synthetic intermediate in medicinal chemistry. The quinoline core is foundational to a wide range of therapeutic agents, most notably the (fluoro)quinolone class of antibiotics. This guide provides a comprehensive overview of the physicochemical properties, synthetic strategies, biological significance, and practical applications of this compound for professionals in chemical research and drug development.

Physicochemical Characterization

This compound belongs to the family of N-heteroaromatic compounds, which are of paramount importance in the pharmaceutical industry. The strategic placement of the chloro and fluoro substituents on the quinoline ring system dictates its chemical reactivity and makes it a valuable precursor for building more complex molecular architectures. The chloro group at the C4 position acts as an effective leaving group for nucleophilic substitution reactions, while the fluoro group at C5 is a common feature in modern antibiotics, enhancing their biological activity.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClFN | [1][2] |

| Molecular Weight | 181.594 g/mol | [1] |

| CAS Number | 1229037-03-9 | [1][2][3] |

| Appearance | White to yellow solid/powder | [3] |

| Purity | ≥97-99% (typical) | [3] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [1] |

| Solubility | Data not widely available; likely soluble in organic solvents like methanol. | [4] |

The Quinolone Scaffold in Medicinal Chemistry

The quinolone ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial agents known as fluoroquinolones.[5] These synthetic, broad-spectrum antibiotics have been instrumental in treating a wide variety of bacterial infections.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is a crucial step for relieving torsional stress during replication.[8] Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[9]

-

Topoisomerase IV: This enzyme's main role, particularly in Gram-positive bacteria, is to separate interlinked daughter DNA strands following replication.[8][10] Inhibition by fluoroquinolones prevents this decatenation, thereby blocking cell division.[10]

The dual-targeting mechanism of later-generation fluoroquinolones helps to slow the development of bacterial resistance.[7]

Diagram: Mechanism of Action of Fluoroquinolone Antibiotics

References

- 1. bio-fount.com [bio-fount.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound, CasNo.1229037-03-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. britiscientific.com [britiscientific.com]

- 5. Determination of four fluoroquinolone antibiotics in tap water in Guangzhou and Macao - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 4-Chloro-5-fluoroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes information from available supplier data, general knowledge of quinoline chemistry, and data from closely related analogs. It is designed to be a foundational resource for researchers, offering insights into its fundamental physicochemical characteristics, methodologies for its empirical determination, and essential safety considerations.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials.[1] The introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence the pharmacokinetic, pharmacodynamic, and material properties of these compounds. The historical discovery of 7-chloro-quinoline's antimicrobial potential paved the way for the development of the extensive class of quinolone and fluoroquinolone antibiotics.[1] this compound, with its specific substitution pattern, represents a unique building block for the synthesis of novel compounds with potentially tailored biological activities or material characteristics. Understanding its physical properties is a critical first step in its application, influencing everything from reaction conditions and formulation to bioavailability and safety.

Molecular and Basic Physical Characteristics

This compound is a solid, appearing as a white powder under standard conditions. Its fundamental molecular properties have been established and are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₅ClFN | Inferred from structure |

| Molecular Weight | 181.59 g/mol | Calculated |

| CAS Number | 1229037-03-9 | Supplier Data |

| Appearance | White powder | Supplier Data |

| Storage Conditions | 2-8°C | Supplier Data |

Thermal Properties: Melting and Boiling Points

| Property | Estimated Value (for 4-Chloro-6-fluoroquinoline) | Source |

| Melting Point | 75.0 - 79.0 °C | [2] |

| Boiling Point | 259.944 °C at 760 mmHg | [2] |

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[3] A sharp melting range typically suggests a pure substance, while a broad and depressed range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination

This standard method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[3][4]

Diagrammatic Workflow:

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range. Rapid heating can lead to a wider and inaccurate reading.

Experimental Protocol: Boiling Point Determination

For high-boiling point solids like this compound, a distillation-based method or a specialized capillary technique under reduced pressure is typically employed.

Methodology: Small-Scale Distillation

This method is suitable if a sufficient quantity of the substance is available (at least 5 mL).[5]

Diagrammatic Workflow:

Caption: Workflow for Boiling Point Determination by Distillation.

Causality Behind Experimental Choices:

-

Thermometer Placement: Placing the thermometer in the vapor phase ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid, not the potentially superheated liquid itself.

Solubility Profile

The solubility of quinoline derivatives is highly dependent on the solvent and the pH of the medium.[6] Generally, they exhibit good solubility in organic solvents and limited solubility in water.[7] The basic nitrogen atom in the quinoline ring means that solubility in aqueous solutions can be significantly increased at lower pH due to the formation of a more soluble salt.

Experimental Protocol: Solubility Determination

A common method to determine the solubility of a solid is the shake-flask method, which involves creating a saturated solution and then measuring the concentration of the dissolved solute.[7]

Methodology: Shake-Flask Method

Diagrammatic Workflow:

Caption: Workflow for Solubility Determination.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.

-

Constant Temperature and Agitation: Guarantees that a true equilibrium is reached.

-

Filtration/Centrifugation: It is critical to completely remove any undissolved solid particles before analysis to avoid overestimation of the solubility.

Spectroscopic Characterization

While specific spectra for this compound are not available in the searched databases, its structure allows for the prediction of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the electronegative chlorine and fluorine atoms will be significantly shifted.

-

¹⁹F NMR: A signal corresponding to the fluorine atom will be present, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the vibrations of the quinoline ring system. Key expected bands include:

-

C=C and C=N stretching vibrations within the aromatic rings (typically in the 1600-1450 cm⁻¹ region).

-

C-H stretching vibrations of the aromatic protons (above 3000 cm⁻¹).

-

C-Cl and C-F stretching vibrations (typically in the 1200-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively).

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[8][9]

Procedure:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 181.59). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of chlorine, fluorine, or HCN from the quinoline ring.[10]

Safety and Handling

As a member of the fluoroquinolone class of compounds, this compound should be handled with caution. Fluoroquinolones as a class are known to have the potential for serious side effects, including tendon damage, and neurological and psychiatric effects.[11][12]

General Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in research and development. This guide has consolidated the available physical property data and provided standardized, field-proven protocols for their experimental determination. While specific experimental values for some properties remain to be published, the information and methodologies presented here offer a solid foundation for researchers to handle, characterize, and utilize this compound effectively and safely in their work. The elucidation of its precise physical properties through the application of the described experimental protocols will be a valuable contribution to the chemical sciences.

References

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 5. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines [organic-chemistry.org]

- 9. 4-Chloro-6-fluoroquinoline | 391-77-5 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gov.uk [gov.uk]

An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoroquinoline

Introduction

4-Chloro-5-fluoroquinoline is a halogenated heterocyclic compound built upon the quinoline scaffold. As with many quinoline derivatives, it serves as a crucial building block in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents significantly modulates the electronic properties and intermolecular interactions of the molecule, making it a valuable synthon for the development of novel pharmaceutical agents and functional materials. Quinolone derivatives, particularly fluoroquinolones, are a cornerstone of antibacterial therapies, known for their mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2]

Understanding the solubility of this compound is a prerequisite for its effective utilization in any laboratory or industrial setting. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification processes like crystallization, and is a critical parameter in formulating compounds for biological screening and drug delivery. This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its physicochemical properties and supported by detailed experimental protocols for its determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below. While extensive experimental data for this specific isomer is not widely published, the following table is compiled from available supplier data and computational predictions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 1229037-03-9 | [3][4][5] |

| Molecular Formula | C₉H₅ClFN | [3][4] |

| Molecular Weight | 181.59 g/mol | [4] |

| Appearance | Typically a white to off-white powder or solid | [5] |

| Storage | Recommended storage at 2-8°C or -20°C for long-term stability |[4][5] |

Note: Properties such as melting point and boiling point are not consistently reported in public literature and should be determined experimentally.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The structure of this compound—a largely aromatic, heterocyclic core modified with electronegative halogens—provides a strong basis for predicting its solubility behavior.

-

Molecular Structure: The molecule consists of a non-polar aromatic quinoline ring system. The nitrogen atom in the ring acts as a hydrogen bond acceptor and a weak base. The chloro and fluoro substituents are highly electronegative, creating significant dipole moments and rendering the molecule polar.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is expected. The strong dipole-dipole interactions between the polar C-Cl and C-F bonds and the solvent molecules will drive the dissolution process.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is predicted. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor with the solvent's hydroxyl group. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher solubility in methanol than in propanol).

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): High solubility is expected due to the similarity in polarity and the prevalence of dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. While the aromatic quinoline core may show some affinity for an aromatic solvent like toluene (via π-π stacking), the molecule's overall polarity from the halogens and nitrogen atom will limit its solubility in non-polar aliphatic solvents like hexane.

-

Aqueous Solubility:

-

Neutral Water: Very low solubility is expected due to the hydrophobic nature of the bicyclic aromatic system.

-

Aqueous Acid (e.g., 5% HCl): Solubility should increase significantly. The basic nitrogen atom will be protonated to form a hydrochloride salt, which is an ionic species and therefore much more soluble in water.

-

Aqueous Base (e.g., 5% NaOH): The compound is expected to be insoluble, as it lacks an acidic proton to form a salt with the base.

-

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole-dipole interactions |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Hydrogen bonding (acceptor) and dipole interactions |

| Chlorinated | Dichloromethane, Chloroform | Soluble | "Like dissolves like," dipole interactions |

| Aromatic | Toluene, Benzene | Sparingly Soluble | π-π stacking interactions |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Insoluble | Mismatch in polarity |

| Aqueous (Acidic) | 5% HCl | Soluble | Formation of a soluble ammonium salt |

| Aqueous (Neutral) | Water | Insoluble | Predominantly non-polar structure |

| Aqueous (Basic) | 5% NaOH | Insoluble | No acidic proton for salt formation |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental determination is necessary. The following protocols outline both a qualitative and a quantitative approach.

Protocol for Qualitative Solubility Analysis

This method provides a rapid assessment of solubility in different solvent classes and is invaluable for initial characterization.

Objective: To classify the compound's solubility based on its behavior in water, aqueous acid, and aqueous base.

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Solvents: Deionized Water, 5% (w/v) NaOH, 5% (v/v) HCl, Diethyl Ether

-

Spatula and analytical balance

Procedure:

-

Preparation: Place approximately 20-30 mg of this compound into a small, clean test tube.

-

Solvent Addition: Add 1 mL of the test solvent (starting with water) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Observation: Observe the sample closely.

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Insoluble: The solid remains suspended or settles at the bottom.

-

-

Classification: Follow the logic outlined in the flowchart below to classify the compound. The expected pathway for this compound is highlighted.

Diagram 1: Qualitative Solubility Testing Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Fleroxacin | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. 1229037-03-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. This compound, CasNo.1229037-03-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

A Technical Guide to the Spectral Analysis of 4-Chloro-5-fluoroquinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the expected spectral data for 4-chloro-5-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from structurally related compounds and first principles of spectroscopy to provide a robust predictive framework. The methodologies and interpretations presented herein are designed to be a practical resource for the characterization and quality control of this compound and similar halogenated heterocyclic systems.

Introduction

Quinolines substituted with halogens, such as chlorine and fluorine, are key pharmacophores in a variety of therapeutic agents, including antimalarials and antibacterials.[1] The precise placement of these halogens on the quinoline scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Accurate structural elucidation through spectroscopic methods is paramount for advancing drug discovery and for process control in chemical synthesis. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The quinoline ring system is numbered as follows, with the chlorine at position 4 and the fluorine at position 5.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information to fully characterize the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.7 - 8.9 | d | J(H2-H3) ≈ 4.5 |

| H-3 | 7.5 - 7.7 | d | J(H3-H2) ≈ 4.5 |

| H-6 | 7.6 - 7.8 | ddd | J(H6-H7) ≈ 8.5, J(H6-H8) ≈ 1.0, J(H6-F5) ≈ 5.0 |

| H-7 | 7.3 - 7.5 | t | J(H7-H6) ≈ 8.5, J(H7-H8) ≈ 7.5 |

| H-8 | 8.0 - 8.2 | d | J(H8-H7) ≈ 7.5 |

Causality behind Predictions:

-

H-2 and H-3: These protons are on the pyridine ring. H-2 is deshielded by the adjacent nitrogen, placing it furthest downfield. The coupling between them will be a typical ortho coupling for a pyridine-like ring.[2]

-

H-6, H-7, H-8: These protons are on the benzene ring. The fluorine at C-5 will have a significant effect on H-6 through a three-bond coupling (³JHF) and a smaller effect on H-8. H-8 is deshielded due to its peri-relationship with the nitrogen lone pair.

-

Multiplicity: The multiplicity of H-6 is predicted to be a doublet of doublet of doublets due to coupling with H-7, H-8 (meta-coupling), and the fluorine at C-5. H-7 will likely appear as a triplet due to similar coupling constants with H-6 and H-8.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the electronegativity of the substituents and the aromatic ring currents. The carbon atoms bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |

| C-2 | 150 - 152 | |

| C-3 | 122 - 124 | |

| C-4 | 142 - 144 | |

| C-4a | 128 - 130 | d, J ≈ 5-10 |

| C-5 | 158 - 162 | d, J ≈ 250 |

| C-6 | 115 - 117 | d, J ≈ 20-25 |

| C-7 | 125 - 127 | d, J ≈ 5 |

| C-8 | 129 - 131 | |

| C-8a | 148 - 150 |

Causality behind Predictions:

-

C-4 and C-5: These carbons are directly attached to the electronegative chlorine and fluorine atoms, respectively, and are expected to be significantly deshielded. The C-5 signal will be split into a doublet with a large one-bond C-F coupling constant (¹JCF) of around 250 Hz.[3]

-

C-4a, C-6, and C-8a: These carbons will show smaller two- and three-bond couplings to the fluorine atom.

-

General Trends: The chemical shifts are predicted based on the known effects of chloro and fluoro substituents on aromatic rings, with fluorine generally causing a large downfield shift on the directly attached carbon and alternating shielding/deshielding effects on adjacent carbons.[3][4]

¹⁹F NMR Spectroscopy

The proton-decoupled ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of fluorine. For this compound, a single signal is expected.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-coupled) |

| F-5 | -110 to -130 | d |

Causality behind Predictions:

-

Chemical Shift: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The predicted range is typical for a fluorine atom on a quinoline ring.[5][6] The exact value can be influenced by the solvent.

-

Multiplicity: In a proton-coupled spectrum, the fluorine signal will be split into a doublet due to coupling with the ortho proton, H-6.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire a standard 1D fluorine spectrum, which is often proton-decoupled. The wide chemical shift range of ¹⁹F NMR should be considered when setting the spectral width.[6]

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium-Strong | C=C and C=N stretching in the aromatic rings |

| 1500 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| 1250 - 1150 | Strong | C-F stretching |

| 850 - 750 | Strong | C-Cl stretching |

| 900 - 675 | Strong | C-H out-of-plane bending |

Causality behind Predictions:

-

Aromatic Vibrations: The bands between 1620 cm⁻¹ and 1400 cm⁻¹ are characteristic of the quinoline ring system.[7][8]

-

C-F and C-Cl Stretching: The C-F stretch is typically a strong band in the 1250-1150 cm⁻¹ region. The C-Cl stretch appears at a lower frequency, generally in the 850-750 cm⁻¹ range.[9]

-

Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of bands that are unique to the substitution pattern of the molecule, serving as a valuable fingerprint for identification.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Comments |

| 181/183 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 183 will have an intensity of approximately one-third of the M peak, which is characteristic of a compound containing one chlorine atom.[10] |

| 146 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 127 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Causality behind Predictions:

-

Molecular Ion: The molecular ion peak will be observed at m/z 181, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. The isotopic peak at m/z 183 for the ³⁷Cl isotope will also be present in a roughly 3:1 ratio.[10]

-

Fragmentation: Under electron ionization, the molecule is expected to fragment through the loss of the chlorine atom, followed by the characteristic loss of HCN from the pyridine ring, a common fragmentation pathway for quinolines.[11]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is ionized using a standard electron ionization source (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Workflow and Data Integration

The comprehensive characterization of this compound relies on the integration of data from all three spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The synergistic use of these spectroscopic techniques is essential for the unambiguous structural confirmation of novel halogenated quinolines in drug discovery and development.

References

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chempap.org [chempap.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably the fluoroquinolone class of antibiotics. The strategic placement of halogen atoms, such as chlorine and fluorine, on the quinoline ring system profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Chloro-5-fluoroquinoline (CAS: 1229037-03-9) is a specific, synthetically valuable building block that offers a unique substitution pattern for the development of novel kinase inhibitors, anti-infective agents, and other targeted therapeutics. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful application in drug design, enabling rational decisions in lead optimization, formulation development, and analytical method design.

This guide provides a comprehensive overview of the known properties of this compound and presents authoritative, field-proven experimental protocols for the determination of its essential physicochemical and analytical parameters. As a Senior Application Scientist, the emphasis here is not just on the "what," but the "why"—explaining the causality behind experimental choices to ensure robust and reproducible characterization.

Section 1: Molecular and Spectroscopic Profile

The foundational identity of any chemical entity begins with its molecular structure and the empirical data that confirms it. For this compound, this involves a combination of its basic formula and the spectroscopic data that validates its atomic connectivity and purity.

Core Molecular Identity

A summary of the fundamental molecular properties of this compound is presented below. These values are the theoretical basis for all subsequent analytical work, such as mass spectrometry.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1229037-03-9 | [1] |

| Molecular Formula | C₉H₅ClFN | [1] |

| Molecular Weight | 181.59 g/mol | |

| Appearance | White to off-white powder | [2] |

Spectroscopic Characterization Workflow

Confirming the identity and purity of a novel or sparsely documented compound like this compound requires a multi-technique approach. The workflow below illustrates a standard, self-validating system for structural elucidation and purity assessment.

Section 2: Core Physicochemical Properties & Experimental Determination

While specific experimental data for this compound is not widely published, this section details the critical physicochemical parameters and provides robust protocols for their determination. These properties are paramount for predicting a compound's behavior in both chemical and biological systems.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It governs membrane permeability, plasma protein binding, and solubility. The partition coefficient (LogP) measures this property for the neutral form of the molecule, while the distribution coefficient (LogD) is pH-dependent and accounts for both neutral and ionized species. For a basic compound like a quinoline, LogD at physiological pH (7.4) is the more relevant parameter for predicting in vivo behavior.

Expected Value: Based on data for the isomeric 4-Chloro-6-fluoroquinoline (log Pow: 2.709)[3], a LogP value in the range of 2.5 to 3.0 can be anticipated for this compound.

Protocol for LogP/LogD Determination by RP-HPLC:

This method is favored for its low sample consumption and high throughput compared to the traditional shake-flask method[2][4]. It correlates a compound's retention time on a C18 column with the known LogP values of a set of standards.

-

Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of standard compounds with known LogP values (e.g., Anisole, Toluene, Naphthalene) in Acetonitrile (ACN).

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

-

Mobile Phase: Prepare an isocratic mobile phase of ACN and water (e.g., 60:40 ACN:H₂O), buffered to a specific pH for LogD measurements (e.g., pH 7.4 phosphate buffer).

-

HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Procedure: a. Inject the standard solutions and record their retention times (tᵣ). b. Inject the sample solution and record its retention time. c. Calculate the capacity factor (k') for each compound: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time. d. Plot log k' vs. the known LogP values for the standards. e. Determine the LogP/LogD of the sample by interpolating its log k' value onto the calibration curve.

-

Trustworthiness Check: The calibration curve must have a correlation coefficient (R²) of >0.98 for the results to be considered valid.

Acidity/Basicity (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. The quinoline nitrogen atom is basic, meaning it will be protonated at low pH. The pKa of this nitrogen is crucial as the ionization state of the molecule dramatically affects its solubility, receptor interaction, and ability to cross cell membranes.

Expected Value: The pKa of unsubstituted quinoline is approximately 4.9. The presence of two electron-withdrawing groups (chloro and fluoro) is expected to decrease the basicity of the nitrogen, leading to a lower pKa, likely in the range of 2.5 to 4.0.

Protocol for pKa Determination by Potentiometric Titration:

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable co-solvent mixture if necessary (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration.

-

Titration Setup: Use a calibrated pH meter with an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Procedure: a. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). b. Begin stirring and record the initial pH. c. Titrate the solution with the acid titrant, adding small, precise increments and recording the pH after each addition. d. Continue the titration well past the equivalence point.

-

Data Analysis: a. Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. b. Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point. c. The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

-

Trustworthiness Check: The experiment should be performed in triplicate to ensure reproducibility, with the resulting pKa values agreeing within ±0.1 units.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a gatekeeper property for drug development. Insufficient solubility can lead to poor absorption and bioavailability, making it a common reason for candidate failure. It is critical to determine solubility in buffered solutions at physiologically relevant pH values.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

This method, though traditional, remains the gold standard for determining thermodynamic equilibrium solubility[5].

-

System Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, pH 7.4).

-